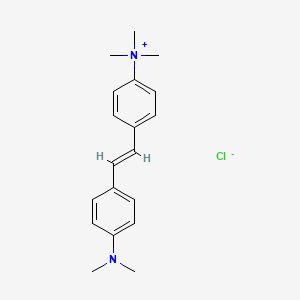
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a trimethylbenzenaminium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride typically involves a multi-step process. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction can be employed, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in electron-donating interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST): Known for its efficiency in generating THz waves.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Used as precursors for nonlinear optical chromophores.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride stands out due to its unique combination of a dimethylamino group and a trimethylbenzenaminium chloride moiety. This structure imparts distinct electronic properties, making it highly effective in applications such as nonlinear optics and bioimaging.
Properties
CAS No. |
65201-94-7 |
|---|---|
Molecular Formula |
C19H25ClN2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25N2.ClH/c1-20(2)18-12-8-16(9-13-18)6-7-17-10-14-19(15-11-17)21(3,4)5;/h6-15H,1-5H3;1H/q+1;/p-1/b7-6+; |
InChI Key |
UOJUBCDCPVCHKQ-UHDJGPCESA-M |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















